2-Methyl-3-nitrothiophene
CAS No.: 2530-09-8
Cat. No.: VC5024460
Molecular Formula: C5H5NO2S
Molecular Weight: 143.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2530-09-8 |
---|---|
Molecular Formula | C5H5NO2S |
Molecular Weight | 143.16 |
IUPAC Name | 2-methyl-3-nitrothiophene |
Standard InChI | InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 |
Standard InChI Key | JXSAZTUUUIXCQN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CS1)[N+](=O)[O-] |
Introduction
Chemical Identity and Nomenclature
2-Methyl-3-nitrothiophene (C₅H₅NO₂S) belongs to the class of nitroheterocycles, characterized by a five-membered thiophene ring (C₄H₄S) with substituents at positions 2 and 3. Systematic naming follows IUPAC guidelines:
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Parent structure: Thiophene (positions numbered clockwise starting from sulfur).
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Substituents: Methyl (-CH₃) at position 2, nitro (-NO₂) at position 3.
The compound’s molecular formula (C₅H₅NO₂S) corresponds to a molecular weight of 143.16 g/mol. Its structure is analogous to 5-nitrothiophene-2-carbaldehyde , but with distinct substitution patterns influencing electronic and steric properties.
Synthesis and Reaction Pathways
Nitration of 2-Methylthiophene
The synthesis of nitro-substituted thiophenes often involves electrophilic nitration. Drawing parallels to the nitration of 2-methylphenylacetic acid , a plausible route for 2-methyl-3-nitrothiophene involves:
Reagents:
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Solvent: Dichloromethane (inert, promotes homogeneous mixing)
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Catalyst: Acetic anhydride (moderates acidity and enhances regioselectivity)
Procedure:
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Dissolve 2-methylthiophene in dichloromethane under inert atmosphere.
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Cool the mixture to 0°C and gradually add nitric acid.
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Maintain reaction temperature between -5°C and 5°C to minimize polysubstitution .
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Quench with ice water, filter, and purify via recrystallization.
Mechanistic Insights:
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The methyl group at position 2 acts as an electron-donating group, directing nitration to the meta position (C3) via inductive effects.
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Acetic anhydride moderates the nitronium ion (NO₂⁺) concentration, reducing over-nitration .
Yield Optimization:
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Stoichiometric ratios: A molar ratio of 1:1.5 (2-methylthiophene:nitric acid) maximizes mono-nitration .
Physicochemical Properties
Thermodynamic and Spectral Data
While experimental data for 2-methyl-3-nitrothiophene is scarce, properties are inferred from related compounds:
Spectroscopic Characteristics:
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IR: Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .
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¹H NMR: Methyl protons at δ 2.3 ppm (singlet), aromatic protons at δ 7.1–7.5 ppm (multiplet) .
Structural and Electronic Features
Crystallographic Insights
X-ray diffraction studies of related nitrothiophenes reveal:
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Planarity: The nitro group at position 3 adopts a near-coplanar arrangement with the thiophene ring (dihedral angle <10°), facilitating π-conjugation.
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Packing: Molecules stack via van der Waals interactions and C–H···O hydrogen bonds, stabilizing the crystal lattice .
Hirshfeld Surface Analysis:
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Interactions: O···H (30.2%), C···C (22.5%), and S···H (18.7%) contacts dominate .
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Electrostatic Potential: Nitro groups act as electron-deficient regions (blue), while methyl groups are electron-rich (red) .
Reactivity and Applications
Chemical Transformations
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Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, yielding 2-methyl-3-aminothiophene.
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Electrophilic Substitution: Bromination occurs at position 5 due to nitro’s meta-directing effect.
Industrial and Pharmaceutical Relevance
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